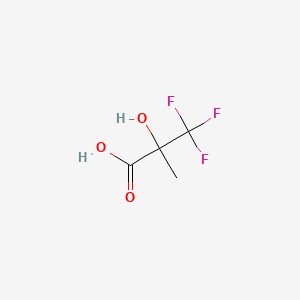

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGJACFEVDCYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921475 | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-35-6, 114715-77-4 | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 114715-77-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Chiral Fluorinated Building Block

An In-Depth Technical Guide to the Synthesis of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a crucial chiral building block in medicinal chemistry and drug discovery.[1][2][3][4][5][6][7][8] Its structure, featuring a trifluoromethyl group and a tertiary alcohol on a stereogenic center, imparts unique properties to bioactive molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate to its target.[1][9] The stereochemistry of this building block is critical, as different enantiomers can exhibit vastly different pharmacological activities. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining the (R)-enantiomer with high optical purity.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid can be broadly categorized into three main strategies: biocatalytic resolution, chiral auxiliary-mediated synthesis, and asymmetric catalysis. Each approach offers distinct advantages and challenges in terms of efficiency, scalability, and cost.

Biocatalytic Resolution: Harnessing Nature's Selectivity

Biocatalysis has emerged as a powerful and green method for the synthesis of enantiomerically pure compounds. For the production of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, the kinetic resolution of a racemic precursor using enzymes is a particularly effective strategy.

Enzymatic Resolution of Racemic Amides

A widely employed biocatalytic method involves the enantioselective hydrolysis of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This process utilizes amidases that preferentially hydrolyze the (R)-amide to the desired (R)-acid, leaving the (S)-amide unreacted.[1][10]

A variety of microorganisms have been identified as sources of suitable R-stereospecific amidases, including species of Burkholderia, Klebsiella, and Rhodococcus.[10] The key to this process is the high enantioselectivity of the enzyme, which can lead to products with very high enantiomeric excess (ee).

Experimental Protocol: Enzymatic Resolution using Klebsiella oxytoca Amidase

-

Preparation of the Racemic Substrate: Synthesize racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide from trifluoroacetone.

-

Enzyme Production: Culture Klebsiella oxytoca and induce the expression of the R-stereospecific amidase. Isolate and purify the enzyme.

-

Enzymatic Resolution: In a temperature-controlled reactor, dissolve the racemic amide in a suitable buffer (e.g., phosphate buffer, pH 7-8). Add the purified amidase.

-

Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of the product.

-

Work-up and Isolation: Once the desired conversion is reached (typically around 50%), stop the reaction by denaturing the enzyme (e.g., by pH change or heat). Extract the unreacted (S)-amide with an organic solvent. Acidify the aqueous layer and extract the (R)-acid. Purify the (R)-acid by crystallization or chromatography.[10]

Asymmetric Reduction of a Prochiral Ketone

Another biocatalytic route involves the asymmetric reduction of a prochiral ketone, 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid), using lactate dehydrogenases (LDHs).[11] By selecting an appropriate LDH (either D- or L-specific), one can selectively synthesize either the (R)- or (S)-enantiomer of the corresponding hydroxy acid. For the synthesis of the (R)-acid, a D-LDH is employed.[11]

Conceptual Workflow: Asymmetric Reduction with D-Lactate Dehydrogenase

References

- 1. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid | RUO [benchchem.com]

- 2. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 44864-47-3|(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 4. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid [cymitquimica.com]

- 5. americanelements.com [americanelements.com]

- 6. (R)-3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPIONIC ACID | 44864-47-3 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | 44864-47-3 [sigmaaldrich.com]

- 9. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid properties

An In-Depth Technical Guide to (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: Properties, Synthesis, and Applications

Introduction

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a chiral fluorinated building block, has garnered significant attention in medicinal chemistry and drug discovery. Its structure, which incorporates a trifluoromethyl (CF₃) group at a quaternary stereocenter alongside hydroxyl and carboxylic acid functionalities, imparts unique physicochemical properties to molecules.[1] The strong electron-withdrawing nature of the trifluoromethyl group enhances the compound's acidity compared to its non-fluorinated analogs and can significantly influence the metabolic stability, membrane permeability, and binding affinity of derivative compounds.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile intermediate, tailored for researchers and professionals in drug development.

Physicochemical Properties

The distinct properties of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid are a direct result of its unique molecular architecture. The presence of the three fluorine atoms is key, creating a potent inductive effect that modulates the characteristics of the adjacent functional groups.

| Property | Value | Source |

| Molecular Formula | C₄H₅F₃O₃ | [2] |

| Molecular Weight | 158.08 g/mol | [3] |

| Appearance | White to off-white solid/crystal | [2] |

| Melting Point | 110 °C | [4] |

| Boiling Point | 247.4 °C at 760 mmHg | [1][4] |

| Density | 1.532 g/cm³ | [1] |

| IUPAC Name | (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

| SMILES String | C--INVALID-LINK--(C(O)=O)C(F)(F)F | |

| InChI Key | CTGJACFEVDCYMC-VKHMYHEASA-N |

Acidity: The electron-withdrawing trifluoromethyl group significantly increases the acidity of the carboxylic acid moiety compared to non-fluorinated analogs like 2-hydroxyisobutyric acid.[1][2] This enhanced acidity can be advantageous in forming stable salts or in modulating the pKa of drug candidates.

Synthesis Strategies

The enantiomerically pure synthesis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is crucial for its application in pharmaceuticals. Both chemical and biocatalytic methods have been developed, each with distinct advantages and drawbacks.

Chemical Synthesis and Chiral Resolution

A common chemical approach involves the synthesis of the racemic acid followed by chiral resolution. One documented method for resolution utilizes a chiral amine, such as (S)-(-)-α-methylbenzylamine, to form diastereomeric salts that can be separated by crystallization. However, this method can be expensive due to the large quantities of the resolving agent required.[5]

Another historical method employed dimethoxystrychnine for the resolution of the racemate, but this approach is also costly and less practical for large-scale synthesis.[6]

The following diagram illustrates a general chemical synthesis pathway starting from a trifluoroacetic acid ester.

Caption: Generalized chemical synthesis route to the racemic acid.

Biocatalytic Synthesis: Enzymatic Resolution

Biocatalysis offers a highly efficient and stereoselective alternative for producing the (S)-enantiomer.[1] This method typically involves the kinetic resolution of a racemic precursor, such as (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide or a corresponding ester.

Enzymatic Hydrolysis of Amides: S-stereoselective amidases, for instance from microbial sources like Arthrobacter sp. S-2 or Pseudomonas azotoformans, can selectively hydrolyze the (S)-amide from a racemic mixture.[1] This process yields the desired (S)-acid with high enantiomeric excess (>90% ee), leaving the (R)-amide unreacted.[1] The separation of the resulting acid from the unreacted amide is typically straightforward.

Enzymatic Hydrolysis of Esters: Similarly, esterases or lipases (e.g., from Candida lipolytica) can be used to resolve racemic esters of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid.[5] An advantage of this approach is the potential for catalyst recycling, with immobilized enzymes showing retained activity over multiple cycles, thereby reducing production costs.[1]

Caption: Workflow for enantioselective synthesis via enzymatic resolution.

Experimental Protocol: Enzymatic Resolution of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

This protocol describes a representative method for producing (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid using an S-stereoselective amidase.

Objective: To produce (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with high enantiomeric excess.

Materials:

-

(±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

-

Immobilized S-selective amidase (e.g., from Arthrobacter sp.)

-

Phosphate buffer (0.1 M, pH 7.5)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Deionized water

Procedure:

-

Reaction Setup: Prepare a solution of the racemic amide in the phosphate buffer at a suitable concentration (e.g., 50-100 g/L) in a temperature-controlled reaction vessel.

-

Causality: The buffer maintains the optimal pH for enzyme activity (typically pH 7-8), preventing denaturation and ensuring a high reaction rate.[1]

-

-

Enzyme Addition: Add the immobilized amidase to the solution. The enzyme loading should be optimized based on its specific activity.

-

Incubation: Stir the mixture at a constant temperature, typically between 30-37°C.[1] Monitor the reaction progress by taking aliquots and analyzing them using HPLC to determine the conversion of the (S)-amide.

-

Causality: This temperature range represents the optimal functional temperature for many microbial amidases, balancing reaction kinetics with enzyme stability.

-

-

Reaction Termination: Once approximately 50% conversion is reached (indicating complete conversion of the (S)-enantiomer), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.

-

Product Isolation: a. Acidify the reaction mixture to a pH of ~2 using 1 M HCl. This converts the carboxylate salt of the product into the free carboxylic acid. b. Extract the aqueous solution multiple times with ethyl acetate. The (S)-acid will preferentially partition into the organic layer, while the more polar (R)-amide remains primarily in the aqueous phase. c. Combine the organic extracts and dry over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure to yield the crude (S)-acid.

-

Purification and Analysis: a. The crude product can be further purified by recrystallization if necessary. b. Confirm the chemical identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. c. Determine the enantiomeric excess (ee) of the final product using chiral HPLC or capillary electrophoresis.[1]

Applications in Drug Development

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a valuable intermediate for synthesizing therapeutic amides and other complex molecules.[5][6] The trifluoromethyl group is a well-known bioisostere for other chemical groups and is often incorporated into drug candidates to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes.

-

Increase Lipophilicity: The CF₃ group can increase the molecule's ability to cross cell membranes.[1]

-

Modulate Binding Affinity: The group's electronic properties can alter interactions with biological targets, potentially leading to increased potency or selectivity.[1]

Safety and Handling

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is classified as a corrosive substance. It can cause severe skin burns and eye damage and may be corrosive to metals.[3][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.[8]

-

Storage: Store in a cool, dry place in a tightly sealed, corrosive-resistant container.[8] Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Spills: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[7]

Conclusion

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a key chiral building block with enabling properties for modern drug discovery. Its unique combination of a trifluoromethyl group and a hydroxy acid function provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates. While chemical synthesis routes exist, biocatalytic methods, particularly enzymatic resolution, offer a superior path to high enantiomeric purity, aligning with the stringent demands of pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- 1. This compound | RUO [benchchem.com]

- 2. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

- 3. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid, CAS No. 44864-47-3 - iChemical [ichemical.com]

- 5. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 6. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Key Fluorinated Building Block

This guide provides a comprehensive technical overview of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated organic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and critical applications, with a focus on the scientific principles that underpin its utility.

Introduction: The Significance of Fluorination in Molecular Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl group (-CF₃) in this compound is a prime example of a functionality that imparts unique characteristics. This electron-withdrawing group enhances the acidity of the carboxylic acid compared to its non-fluorinated analogs[1][2]. Furthermore, the presence of fluorine can increase metabolic stability, membrane permeability, and binding affinity of parent molecules, making this compound a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals[2][3][4]. This guide will explore both the racemic mixture and its enantiomerically pure forms, which are crucial for the development of stereospecific therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is also known by several synonyms, including 2-Hydroxy-2-(trifluoromethyl)propionic acid and 3,3,3-Trifluoro-2-hydroxyisobutyric acid[3]. The compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with distinct CAS numbers.

Table 1: Chemical Identifiers

| Identifier | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |

| CAS Number | 374-35-6[1][3] | 44864-47-3[5][6] | Not explicitly found, but commercially available |

| Molecular Formula | C₄H₅F₃O₃[6] | C₄H₅F₃O₃[5][6] | C₄H₅F₃O₃ |

| Molecular Weight | 158.08 g/mol [1][6] | 158.08 g/mol [6][7] | 158.08 g/mol |

| IUPAC Name | This compound | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid[7] | (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid |

| InChI Key | CTGJACFEVDCYMC-UHFFFAOYSA-N[1] | CTGJACFEVDCYMC-GSVOUGTGSA-N[7] | CTGJACFEVDCYMC-VKHMYHEASA-N |

| SMILES | C(C(F)(F)F)(C(O)=O)(C)O[1] | C--INVALID-LINK--(C(F)(F)F)O[7] | C--INVALID-LINK--(C(O)=O)C(F)(F)F |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal | [1][3] |

| Melting Point | 87 - 90 °C | [3] |

| Boiling Point | 189 °C | [3] |

| Purity | >97% to >98% | [1][3] |

Synthesis Methodologies: Chemical and Biocatalytic Routes

The synthesis of this compound and its enantiopure forms is a critical aspect of its application. Both traditional chemical synthesis and modern biocatalytic methods are employed, each with distinct advantages.

Chemical Synthesis Pathway

A common chemical route involves the reaction of a trifluoroacetic acid ester with a mineral acid to produce trifluoroacetone. This intermediate is then reacted with a cyanide source to form the corresponding cyanohydrin, which is subsequently hydrolyzed to the carboxylic acid.

Caption: Chemical synthesis of racemic this compound.

Enantioselective Biocatalytic Resolution

For applications in drug development, obtaining enantiomerically pure forms of the acid is often essential. Biocatalytic resolution using enzymes offers a highly selective and environmentally benign approach. A notable method involves the kinetic resolution of the racemic amide, (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, using an enantioselective amidase.

Experimental Protocol: Enzymatic Resolution

-

Microorganism Cultivation: A microorganism expressing a suitable amidase, such as Klebsiella oxytoca or a recombinant E. coli, is cultivated under optimal conditions to produce the enzyme[8][9].

-

Biotransformation: The racemic amide is introduced into a buffered aqueous solution containing the whole cells or the purified amidase. The reaction is typically conducted at a controlled temperature (e.g., 20-40°C) and pH (e.g., 6-9)[9].

-

Enantioselective Hydrolysis: The amidase selectively hydrolyzes one enantiomer of the amide to the corresponding carboxylic acid (e.g., the (R)-acid), leaving the other amide enantiomer (e.g., the (S)-amide) unreacted[8].

-

Product Separation: The reaction mixture is then acidified, and the desired (R)-acid is extracted using an organic solvent. The unreacted (S)-amide can be separated and subsequently hydrolyzed chemically to obtain the (S)-acid.

-

Purification: The extracted acid is further purified, for example, by crystallization or chromatography, to achieve high enantiomeric excess (>99% ee) and chemical purity (>98%)[8].

This enzymatic approach provides a scalable and efficient route to both the (R)- and (S)-enantiomers, which are crucial chiral building blocks for pharmaceuticals[8].

Caption: Enantioselective synthesis via biocatalytic resolution.

Applications in Research and Development

The unique properties conferred by the trifluoromethyl group make this compound a valuable intermediate in several fields.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group can enhance the biological activity of drug candidates[2][3]. For instance, it has been used in the development of inhibitors for enzymes such as pyruvate dehydrogenase kinase, which are targets in metabolic diseases[2].

-

Agrochemicals: It is utilized in the formulation of herbicides and pesticides, where the fluorinated moiety can improve efficacy and absorption in plants[3].

-

Chiral Building Block: The enantiomerically pure forms are used as chiral resolving agents and as starting materials for the asymmetric synthesis of complex molecules[8].

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage[7][10]. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area[10][11].

Table 3: Hazard Information

| Hazard Statement | Description | Source(s) |

| H314 | Causes severe skin burns and eye damage | [7][10] |

| H290 | May be corrosive to metals | [7] |

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound[11][12].

Conclusion

This compound is a versatile and highly valuable fluorinated building block. Its unique chemical properties, stemming from the presence of the trifluoromethyl group, make it an important intermediate in the development of new pharmaceuticals and agrochemicals. The availability of both racemic and enantiomerically pure forms, accessible through chemical and efficient biocatalytic routes, further enhances its utility for researchers and scientists in these fields. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe application in research and development.

References

- 1. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

- 2. This compound | RUO [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | 44864-47-3 | Benchchem [benchchem.com]

- 5. americanelements.com [americanelements.com]

- 6. scbt.com [scbt.com]

- 7. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Spectroscopic Properties of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (TFHMPA), a fluorinated organic compound of significant interest in medicinal chemistry and materials science.[1] The unique chemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity, make TFHMPA a valuable chiral building block in the synthesis of novel therapeutic agents and other advanced materials.[1] This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for the characterization of this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

This compound possesses a stereogenic center at the C2 carbon, bearing a hydroxyl group, a methyl group, a carboxylic acid, and a trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the entire molecule, impacting its acidity and spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. For TFHMPA, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups, like the trifluoromethyl and carboxylic acid moieties in TFHMPA, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield).

Experimental Protocol: ¹H NMR Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum of TFHMPA would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃). The choice of solvent is critical as the acidic protons of the hydroxyl and carboxylic acid groups are exchangeable and may not be observed in protic solvents like D₂O.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS, at 0 ppm).

Data Interpretation and Key Insights:

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

| Assignment | Expected Chemical Shift (δ) in D₂O | Multiplicity | Integration |

| -CH₃ | ~1.5 ppm | Singlet | 3H |

| -OH | Variable (Broad Singlet) | Singlet | 1H |

| -COOH | Variable (Broad Singlet) | Singlet | 1H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

The methyl group protons are expected to appear as a singlet around 1.5 ppm. The signals for the hydroxyl and carboxylic acid protons are typically broad and their chemical shifts are highly dependent on concentration, temperature, and solvent. In a protic solvent like D₂O, these protons will exchange with deuterium and the signals may broaden significantly or disappear entirely.

¹³C NMR Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to a series of singlets.

Data Interpretation and Key Insights:

The proton-decoupled ¹³C NMR spectrum of TFHMPA is predicted to exhibit four distinct signals:

| Assignment | Expected Chemical Shift (δ) | Multiplicity (Coupled) | Key Feature |

| -CH₃ | ~20-30 ppm | Quartet | |

| -C(OH)- | ~70-80 ppm | Quartet | Significant downfield shift due to electronegative O and CF₃ groups. |

| -CF₃ | ~120-130 ppm | Quartet | Large one-bond C-F coupling constant. |

| -COOH | ~170-180 ppm | Singlet | Typical chemical shift for a carboxylic acid carbon. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

A key feature of the ¹³C NMR spectrum will be the splitting of the signals for the carbons attached to or near the fluorine atoms due to C-F coupling. The trifluoromethyl carbon will appear as a quartet with a large one-bond coupling constant (¹JCF), and the quaternary carbon at C2 will also appear as a quartet with a smaller two-bond coupling constant (²JCF).

¹⁹F NMR Spectroscopy

Theoretical Framework: ¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

Experimental Protocol: ¹⁹F NMR Data Acquisition

The acquisition of a ¹⁹F NMR spectrum follows a similar procedure to ¹H and ¹³C NMR, but at a different observation frequency.

Data Interpretation and Key Insights:

The ¹⁹F NMR spectrum of TFHMPA will be the simplest, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Assignment | Expected Chemical Shift (δ) | Multiplicity |

| -CF₃ | ~ -70 to -80 ppm | Singlet |

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound.

The chemical shift is typically referenced to an external standard, such as CFCl₃ at 0 ppm. The exact chemical shift will be dependent on the solvent used.

Infrared (IR) Spectroscopy: Probing Functional Groups

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are characteristic of specific functional groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a thin film) or in solution.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation and Key Insights:

The IR spectrum of TFHMPA will display characteristic absorption bands for its functional groups:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid and Alcohol) | 3500-2500 | Broad, Strong |

| C-H stretch (Methyl) | 2980-2850 | Medium |

| C=O stretch (Carboxylic acid) | 1730-1700 | Strong |

| C-F stretch | 1300-1100 | Strong |

| C-O stretch (Alcohol and Carboxylic acid) | 1300-1000 | Medium |

| O-H bend | 1440-1395 | Medium |

Table 4: Key Infrared Absorption Bands for this compound.

The most prominent feature will be a very broad absorption in the 3500-2500 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid and alcohol groups. The strong carbonyl (C=O) stretch of the carboxylic acid will appear around 1700 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structure elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions from the sample molecules. ESI is a soft ionization technique that is well-suited for polar molecules like TFHMPA and often results in the observation of the molecular ion or a protonated/deprotonated molecule.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation and Key Insights:

The molecular weight of this compound is 158.08 g/mol .[2]

Expected Fragmentation Pattern (under EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 158. Key fragmentation pathways would likely involve:

-

Loss of a methyl group (-CH₃): [M - 15]⁺ at m/z = 143

-

Loss of a carboxylic acid group (-COOH): [M - 45]⁺ at m/z = 113

-

Loss of a trifluoromethyl group (-CF₃): [M - 69]⁺ at m/z = 89

-

Decarboxylation (-CO₂): [M - 44]⁺ at m/z = 114

Visualization of Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound through NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The electron-withdrawing trifluoromethyl group imparts distinct and predictable features in each spectrum, from downfield shifts in NMR to strong characteristic absorptions in IR. This comprehensive spectroscopic data is essential for quality control, reaction monitoring, and for understanding the chemical behavior of this important fluorinated building block in the development of new chemical entities.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this unique fluorinated molecule.

Introduction: The Structural Significance of this compound

This compound (CAS No: 374-35-6, Formula: C₄H₅F₃O₃) is a fluorinated carboxylic acid of significant interest in medicinal chemistry and materials science.[1] The incorporation of a trifluoromethyl (-CF₃) group can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.[2] Understanding the precise structure of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for unambiguous structure elucidation in solution.[1]

This guide will deconstruct the ¹H NMR spectrum of this molecule, explaining how its distinct functional groups—a methyl, a hydroxyl, a carboxylic acid, and a trifluoromethyl group—give rise to a characteristic spectral signature.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

The structure of this compound dictates the expected features of its ¹H NMR spectrum. The molecule contains three distinct types of protons, each residing in a unique chemical environment.

-

Methyl Protons (-CH₃): These three equivalent protons are attached to a quaternary carbon. As there are no adjacent protons, their signal is expected to be a singlet . This carbon is also bonded to a hydroxyl group (-OH) and a strongly electron-withdrawing trifluoromethyl group (-CF₃). This deshielding environment will shift the signal significantly downfield compared to a typical alkane methyl group (which appears around 0.9 ppm).[3]

-

Hydroxyl Proton (-OH): This is an exchangeable proton. Its chemical shift is highly sensitive to solvent, concentration, and temperature.[4] In aprotic solvents like chloroform-d (CDCl₃), it often appears as a broad singlet due to rapid chemical exchange.[5]

-

Carboxylic Acid Proton (-COOH): This is a highly acidic, exchangeable proton. Due to strong deshielding from the carbonyl group and hydrogen bonding, its resonance appears far downfield, typically in the 10-13 ppm region, and is often a broad singlet.[6][7]

A crucial consideration is the potential for long-range spin-spin coupling between the methyl protons and the fluorine atoms of the -CF₃ group. This coupling occurs over four bonds (⁴JHF) and is typically small, often in the range of 1-3 Hz.[8][9] This weak coupling may not resolve into a clean quartet but can cause a noticeable broadening of the methyl singlet.

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a high-quality ¹H NMR spectrum requires meticulous sample preparation and parameter optimization. The following protocol is a self-validating system designed for reproducibility and accuracy.

Sample Preparation

-

Analyte Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Solvent Selection & Addition:

-

Rationale: The choice of deuterated solvent is critical. For observing exchangeable protons (-OH, -COOH) as sharper signals, DMSO-d₆ is superior as it acts as a strong hydrogen bond acceptor, slowing down the exchange rate.[10] For routine analysis where observing these protons is not the priority, CDCl₃ is common. To definitively identify these protons, a D₂O exchange experiment is essential.[11][12]

-

Procedure: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

-

Dissolution: Gently vortex the vial until the solid is completely dissolved. Visually inspect for any suspended particles.

-

Filtration: Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade magnetic field homogeneity and result in poor spectral resolution.

-

Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For aqueous samples, a water-soluble standard like DSS or TSP is used.[13]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative 1D spectra. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for the specified sample concentration. |

| Receiver Gain (RG) | Auto-adjusted | Optimizes signal detection without causing ADC overflow. |

| Acquisition Time (AQ) | ~4 seconds | Ensures adequate data points across each peak for good resolution. |

| Relaxation Delay (D1) | 5 seconds | Allows for nearly complete T1 relaxation of all protons, ensuring accurate integration. |

| Spectral Width (SW) | 20 ppm | A wide window from approx. -2 to 18 ppm to ensure all signals, especially the downfield carboxylic acid proton, are captured. |

| Temperature | 298 K (25 °C) | A standard, controlled temperature to ensure reproducibility. |

Confirmatory D₂O Exchange Experiment

-

Acquire the initial ¹H NMR spectrum following the protocol above.

-

Remove the NMR tube from the spectrometer.

-

Add one drop of deuterium oxide (D₂O) to the sample.

-

Gently shake the tube to mix and re-acquire the spectrum using the same parameters.

-

Expected Result: The signals corresponding to the -OH and -COOH protons will disappear or be significantly attenuated, confirming their assignment.[11][12][14]

Spectral Interpretation and Data Analysis

A representative ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit three distinct signals. The analysis below synthesizes expected chemical shifts and coupling patterns based on established principles.

Summary of Expected Signals

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~1.7 | Singlet (broadened) | 3H | -CH ₃ (Methyl) |

| B | 4 - 7 (variable) | Broad Singlet | 1H | -OH (Hydroxyl) |

| C | 11 - 13 | Broad Singlet | 1H | -COOH (Carboxylic Acid) |

Detailed Signal Assignment

-

Signal A (-CH₃ at ~1.7 ppm): This singlet corresponds to the three protons of the methyl group. Its downfield position relative to typical methyl protons (~0.9 ppm) is a direct consequence of the strong inductive electron-withdrawal by the adjacent hydroxyl and trifluoromethyl groups. The signal may appear slightly broadened due to unresolved four-bond coupling (⁴JHF) to the fluorine atoms.

-

Signal B (-OH, variable): This broad signal is the hydroxyl proton. Its chemical shift is highly dependent on sample concentration and residual water content. In DMSO-d₆, it is often more clearly resolved than in CDCl₃.[10] This signal disappears upon addition of D₂O.[14]

-

Signal C (-COOH at 11-13 ppm): This very downfield and broad signal is characteristic of a carboxylic acid proton.[6] Its acidity and participation in strong hydrogen bonding networks are responsible for its extreme deshielding. This signal also disappears upon D₂O exchange.[12]

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint for its molecular structure. It is characterized by three main signals: a downfield singlet for the methyl group, a variable and broad signal for the hydroxyl proton, and a very downfield broad signal for the carboxylic acid proton. The specific chemical shifts and the characteristic behavior of the exchangeable protons upon D₂O addition serve as a robust system for structural verification. This guide provides the theoretical basis and a practical framework for researchers to confidently acquire and interpret the ¹H NMR spectrum of this and structurally related fluorinated compounds.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. acdlabs.com [acdlabs.com]

- 9. scribd.com [scribd.com]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 12. To D2O or not to D2O? — Nanalysis [nanalysis.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. The principles and protocols detailed herein are designed to ensure the acquisition of high-quality spectra and facilitate accurate structural elucidation and purity assessment.

Introduction: The Significance of Fluorinated Pharmaceuticals and the Role of ¹³C NMR

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] this compound is a chiral building block that incorporates a trifluoromethyl group, making it a valuable synthon in the development of novel pharmaceutical agents.

¹³C NMR spectroscopy is an indispensable tool for the structural characterization of such fluorinated organic compounds. It provides detailed information about the carbon skeleton, the chemical environment of each carbon atom, and through the analysis of coupling constants, the connectivity of the molecule. However, the presence of the highly electronegative and magnetically active ¹⁹F nucleus (spin I = 1/2, 100% natural abundance) introduces complexities that require a nuanced approach to both data acquisition and interpretation.[2]

Fundamental Principles: Understanding the Impact of the Trifluoromethyl Group in ¹³C NMR

The trifluoromethyl (-CF₃) group exerts a profound influence on the ¹³C NMR spectrum of this compound. A thorough understanding of these effects is paramount for accurate spectral interpretation.

The Inductive Effect and Chemical Shift

The three highly electronegative fluorine atoms in the -CF₃ group strongly withdraw electron density from the adjacent carbon atom. This deshielding effect causes the resonance of the -CF₃ carbon to appear significantly downfield, often in the aromatic region of the spectrum (typically 120-130 ppm).[2] Similarly, the quaternary carbon to which the -CF₃ group is attached will also experience a deshielding effect, shifting its resonance downfield.

¹³C-¹⁹F Spin-Spin Coupling: A Double-Edged Sword

The most prominent feature in the ¹³C NMR spectrum of a trifluoromethyl-containing compound is the large one-bond coupling (¹JCF) between the carbon and the three fluorine atoms. This coupling splits the -CF₃ carbon signal into a characteristic 1:3:3:1 quartet.[3] The magnitude of ¹JCF is typically large, often in the range of 270-290 Hz.[3]

While this large coupling provides definitive evidence for the presence of a -CF₃ group, it can also present challenges. The splitting of the signal over a wide frequency range can lead to a decrease in the signal-to-noise ratio for each line of the quartet, potentially making the signal difficult to distinguish from baseline noise, especially for quaternary carbons which lack the Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[2][3]

Longer-range couplings (²JCF, ³JCF, etc.) are also observed, providing valuable structural information. The carbon atom directly attached to the -CF₃ group will be split into a quartet by the three fluorine atoms (²JCF), and other nearby carbons will also exhibit smaller quartet splittings.

Experimental Workflow: From Sample Preparation to Data Acquisition

A meticulously planned experimental workflow is crucial for obtaining a high-quality ¹³C NMR spectrum of this compound.

Caption: A streamlined workflow for the ¹³C NMR analysis of this compound.

Detailed Protocol for Sample Preparation

The quality of the final spectrum is directly dependent on the care taken during sample preparation.

Materials:

-

This compound (50-100 mg for a standard ¹³C experiment)

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d)

-

5 mm NMR tube of good quality

-

Pasteur pipette and cotton wool (for filtration if necessary)

Procedure:

-

Weighing the Sample: Accurately weigh between 50 and 100 mg of this compound. A higher concentration is generally better for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[4]

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing. For this polar molecule, DMSO-d₆ or Methanol-d₄ are good starting points.

-

Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the final volume is between 0.6 and 0.7 mL.

-

Filtration (if necessary): If the solution is not clear, filter it through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Optimized ¹³C NMR Acquisition Parameters

The following parameters are a robust starting point for the acquisition of a standard proton-decoupled ¹³C NMR spectrum.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | A 30° pulse angle is used to allow for a shorter relaxation delay, which is important for carbons with long T₁ relaxation times.[5] |

| Acquisition Time (AQ) | ≥ 1.0 s | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2.0 s | A sufficient delay is necessary to allow for the relaxation of all carbon nuclei, especially quaternary carbons. |

| Number of Scans (NS) | 1024 or higher | A higher number of scans is required to achieve an adequate signal-to-noise ratio, particularly for the quartet signals of the CF₃ group.[3] |

| Spectral Width (SW) | 0 - 200 ppm | This range will comfortably encompass all expected carbon resonances for the molecule. |

| Temperature | 298 K | Standard room temperature acquisition. |

Spectral Interpretation and Data Analysis

The ¹³C NMR spectrum of this compound is expected to show four distinct carbon signals. The predicted chemical shifts and expected multiplicities are presented in the table below.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| C=O (Carboxylic Acid) | ~175 | q | ³JCF ≈ 2-5 |

| C-OH (Quaternary) | ~75 | q | ²JCF ≈ 25-30 |

| -CF₃ | ~125 | q | ¹JCF ≈ 280-290 |

| -CH₃ | ~20 | q | ³JCF ≈ 1-3 |

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The coupling constants are typical values for similar structures.

Caption: Structure of this compound.

Advanced NMR Techniques for Deeper Structural Insights

For more complex analyses, such as stereochemical determination or unambiguous assignment of all signals, advanced NMR techniques can be employed.

Fluorine-Decoupled Carbon Spectroscopy (FDCS)

In cases where the ¹³C-¹⁹F coupling complicates the spectrum, a fluorine-decoupled ¹³C NMR experiment can be performed. This technique removes all C-F couplings, resulting in singlet signals for all carbon atoms, which can simplify the spectrum and aid in the identification of the carbon resonances.[6][7]

2D NMR Spectroscopy: HMBC and HSQC

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. For this compound, it would show a correlation between the methyl protons and the methyl carbon.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It can be used to confirm the connectivity of the molecule by observing correlations between the methyl protons and the quaternary carbon and the carboxylic carbon.

Conclusion

The ¹³C NMR analysis of this compound, while presenting unique challenges due to the presence of the trifluoromethyl group, can be successfully performed with careful attention to experimental detail and a solid understanding of the underlying principles of C-F coupling. The methodologies and data presented in this guide provide a robust framework for researchers and scientists to obtain high-quality, interpretable spectra for this important fluorinated building block.

References

- 1. This compound | C4H5F3O3 | CID 2775125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a chiral fluorinated α-hydroxy acid, has emerged as a critical building block in modern medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies for this valuable compound. It delves into the seminal early resolution techniques and contrasts them with modern, more efficient chemical and enzymatic approaches. Detailed experimental protocols, causality behind methodological choices, and key characterization data are presented to equip researchers with the foundational knowledge required for its effective utilization in their scientific endeavors.

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of contemporary drug discovery. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to molecules. The trifluoromethyl group (-CF₃), in particular, is a bioisostere for several functional groups and can profoundly alter a molecule's electronic and steric properties. This often leads to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, with its chiral center and trifluoromethyl moiety, serves as a versatile precursor for the synthesis of complex, biologically active compounds. Its enantiomerically pure forms, (R) and (S), are particularly sought after as intermediates in the development of novel therapeutics.

A Historical Perspective: From Classical Resolution to Modern Synthesis

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century and gained significant momentum in the mid-20th century.

Early Developments in Organofluorine Chemistry

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. Early pioneers in the 19th century laid the groundwork for the synthesis of the first organofluorine compounds. However, it was the development of new fluorinating reagents and techniques in the 1930s and 1940s that truly unlocked the potential of this area of research.

The Seminal Resolution of a Racemic Mixture (1951)

A significant milestone in the history of enantiomerically pure this compound was the successful resolution of its racemic mixture, as described in the Journal of the Chemical Society in 1951. This classical approach utilized a chiral resolving agent to form diastereomeric salts, which could then be separated by fractional crystallization.

Classical Resolution Protocol Insight:

The 1951 method employed dimethoxystrychnine, a chiral alkaloid, as the resolving agent. The choice of a naturally occurring, enantiomerically pure base was crucial. The underlying principle is the formation of two diastereomeric salts with different solubilities. By carefully selecting the solvent and crystallization conditions, one diastereomer preferentially crystallizes, allowing for its separation. The free enantiomer of the acid is then liberated by treatment with a strong acid. While groundbreaking for its time, this method was often laborious and relied on expensive and sometimes hazardous resolving agents, driving the quest for more efficient alternatives.[1]

Modern Synthetic Methodologies

The demand for enantiomerically pure this compound in the pharmaceutical industry has spurred the development of more economical and scalable synthetic routes. These can be broadly categorized into chemical and enzymatic methods.

Chemical Synthesis of Racemic this compound

The racemic acid is typically prepared from readily available starting materials. A common route involves the reaction of trifluoroacetone with a cyanide source, followed by hydrolysis.

Experimental Protocol: Synthesis of Racemic this compound

-

Cyanohydrin Formation: Trifluoroacetone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid catalyst. The reaction is typically carried out at low temperatures to control the exothermicity.

-

Hydrolysis: The resulting cyanohydrin is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. Strong acids like sulfuric acid are often employed for this transformation.

-

Work-up and Purification: The reaction mixture is then worked up by extraction and purified by crystallization or distillation to yield the racemic this compound.

Causality in Experimental Design: The use of trifluoroacetone as a starting material is advantageous due to its commercial availability. The two-step process of cyanohydrin formation followed by hydrolysis is a well-established and reliable method for the synthesis of α-hydroxy acids.

Logical Flow of Chemical Synthesis:

Caption: Chemical synthesis of racemic this compound.

Enzymatic Resolution of Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

Enzymatic methods offer a highly efficient and stereoselective approach to obtaining the enantiomers of this compound. The most common strategy is the kinetic resolution of the corresponding racemic amide.

Principle of Enzymatic Kinetic Resolution:

This technique utilizes an enzyme, typically an amidase, that selectively hydrolyzes one enantiomer of the racemic amide to the corresponding carboxylic acid, leaving the other enantiomer of the amide unreacted. The resulting mixture of the carboxylic acid and the unreacted amide can then be easily separated.

Field-Proven Protocol: Enzymatic Resolution using Klebsiella oxytoca Amidase

-

Substrate Preparation: A solution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide is prepared in a suitable buffer (e.g., phosphate buffer, pH 7-8).

-

Enzyme Addition: A whole-cell catalyst or a purified amidase from a microorganism such as Klebsiella oxytoca or Burkholderia phytofirmans is added to the substrate solution.[2]

-

Reaction Monitoring: The reaction is monitored by techniques such as HPLC to track the conversion of the amide to the acid.

-

Separation: Once the desired conversion (typically around 50%) is reached, the reaction is stopped. The pH of the mixture is adjusted to separate the carboxylic acid (soluble in the aqueous phase at basic pH) from the unreacted amide (which can be extracted with an organic solvent).

-

Isolation and Hydrolysis: The enantiomerically enriched acid is isolated from the aqueous phase after acidification. The unreacted amide can be recovered and hydrolyzed chemically to obtain the other enantiomer of the acid.

Self-Validating System: The success of this protocol is validated by the high enantiomeric excess (ee) of the products, often exceeding 99%. The choice of enzyme is critical, and screening of different microbial amidases is often necessary to find one with the desired activity and stereoselectivity.

Workflow for Enzymatic Resolution:

Caption: Enzymatic kinetic resolution of 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its application in research and development. The following table summarizes its key physicochemical and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₄H₅F₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 158.08 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Melting Point | 108-112 °C | --INVALID-LINK--[3] |

| Boiling Point | 247.4 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.532 g/cm³ | --INVALID-LINK-- |

| pKa | Estimated ~2.5-3.0 | See discussion below |

| ¹H NMR (CDCl₃) | δ (ppm): 1.65 (s, 3H, CH₃), 4.5-5.5 (br s, 2H, OH, COOH) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃) | δ (ppm): 21.5 (CH₃), 73.5 (q, J=31 Hz, C-OH), 123.5 (q, J=285 Hz, CF₃), 175.0 (COOH) | Inferred from similar structures |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -78.5 (s) | Inferred from similar structures |

| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H, C-H), ~1730 (s, C=O), ~1200-1100 (s, C-F) | --INVALID-LINK-- |

Applications in Drug Development

The unique properties conferred by the trifluoromethyl group make this compound a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The C-F bond's strength can block metabolic pathways at or near the fluorinated center, increasing the drug's half-life.

-

Increased Lipophilicity: The trifluoromethyl group can enhance a molecule's ability to cross cell membranes, improving its bioavailability.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

Conclusion

This compound stands as a testament to the power of fluorine in molecular design. From its early, challenging resolution to the development of highly efficient enzymatic syntheses, its journey reflects the broader advancements in organic and medicinal chemistry. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of chiral, fluorinated building blocks like this acid is set to increase, making a thorough understanding of its history, synthesis, and properties more critical than ever for researchers in the field.

References

- 1. proprep.com [proprep.com]

- 2. pKa and Dissociation Equilibrium : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. lactic-acid.com [lactic-acid.com]

- 5. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]

An In-depth Technical Guide to the Racemic Mixture of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: Synthesis, Resolution, and Applications

This technical guide provides a comprehensive overview of the racemic mixture of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a trifluoromethyl group and a chiral center, make it a valuable building block for the synthesis of complex, high-value molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chiral resolution, and diverse applications.

Introduction: The Significance of a Fluorinated Chiral Building Block

This compound, often abbreviated as TFHMPA, is a synthetic chiral carboxylic acid. The presence of the trifluoromethyl (-CF3) group profoundly influences its physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets when incorporated into larger molecules.[1] The simultaneous presence of a carboxylic acid and a tertiary alpha-hydroxy group makes it a versatile precursor for a wide range of chemical transformations.

The core value of TFHMPA lies in its chirality. The differential biological activity of enantiomers is a well-established principle in pharmacology. Consequently, the ability to access enantiomerically pure forms of this building block is crucial for the development of stereochemically defined and effective therapeutic agents. This guide will first detail the synthesis of the racemic mixture and then delve into the critical process of resolving this mixture into its constituent (R)- and (S)-enantiomers.

Synthesis of Racemic this compound

The synthesis of racemic this compound is typically achieved through a multi-step chemical process. A common and effective route begins with a trifluoroacetic acid ester and proceeds through the formation of trifluoroacetone as a key intermediate.[2]

Synthetic Pathway Overview

The overall synthetic scheme can be visualized as a three-step process starting from a trifluoroacetic acid ester. This process involves the generation of trifluoroacetone, followed by the formation of a cyanohydrin intermediate, which is then hydrolyzed to the desired carboxylic acid.

Caption: Synthetic pathway for racemic this compound.

Step-by-Step Experimental Protocol

The following protocol outlines a typical laboratory-scale synthesis of racemic this compound.

Step 1: Formation of Trifluoroacetone [2][3]

-

To a solution of a trifluoroacetic acid ester (e.g., ethyl trifluoroacetate) in a suitable polar protic solvent such as water or a lower alcohol, add a strong mineral acid (e.g., sulfuric acid).[3]

-

Heat the reaction mixture to a temperature between 50 and 100 °C, with a preferred range of 70 to 95 °C.[3]

-

The trifluoroacetone formed is distilled from the reaction mixture.

Step 2: Synthesis of the Cyanohydrin Intermediate [2]

-

In a separate reaction vessel, dissolve a cyanide salt (e.g., sodium cyanide) in a suitable solvent.

-

Cool the cyanide solution and slowly add the trifluoroacetone obtained from the previous step. The reaction is typically carried out at a temperature between -20 and 100 °C, with a preferred range of 0 to 20 °C.[3]

-

The reaction mixture is stirred until the formation of 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile is complete.

Step 3: Hydrolysis to the Carboxylic Acid [2]

-

The cyanohydrin intermediate is then subjected to hydrolysis. This can be achieved by heating the intermediate in the presence of a strong acid, such as concentrated sulfuric acid, at a temperature ranging from 0 to 160 °C, preferably between 70 to 120 °C.[3]

-

After the reaction is complete, the mixture is cooled and the racemic this compound is isolated through standard work-up procedures, such as extraction and crystallization.

Chiral Resolution of the Racemic Mixture

The separation of the racemic mixture into its individual enantiomers is a critical step for its application in the pharmaceutical industry. While classical resolution methods using chiral resolving agents like (S)-(-)-α-methylbenzylamine or dimethoxystrychnine have been reported, these can be expensive and require stoichiometric amounts of the resolving agent.[2] Enzymatic resolution offers a highly efficient and stereoselective alternative.

Enzymatic Resolution Strategies

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers. This method utilizes the stereoselectivity of enzymes, such as lipases and amidases, to preferentially catalyze a reaction with one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.

Caption: Enzymatic resolution strategies for this compound.

Detailed Protocol for Lipase-Catalyzed Resolution

This protocol details the kinetic resolution of the ethyl ester of racemic this compound using a lipase.

Materials:

-

Racemic ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

-

Lipase (e.g., from Candida lipolytica)

-

1 M Sodium hydrogen phosphate buffer (pH 7.0)

-

1.0 N Sodium hydroxide solution

-

Ethyl acetate

-

Hydrochloric acid

Procedure: [2]

-

Dissolve the racemic ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate in 1 M sodium hydrogen phosphate buffer (pH 7.0).[2]

-

Add the lipase to the solution. The reaction is typically carried out at a temperature of 22-25 °C.[2]

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC). Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 1.0 N NaOH.[2]

-

Once approximately 50% conversion is reached, stop the reaction by acidifying the mixture with hydrochloric acid to a pH of about 1.

-

Extract the mixture with ethyl acetate. The aqueous layer will contain the sodium salt of the resolved (S)-acid, while the organic layer will contain the unreacted (R)-ester.

-

The (S)-acid can be isolated from the aqueous layer by further acidification and extraction. The (R)-ester can be recovered from the organic layer and subsequently hydrolyzed to the (R)-acid.

Table 1: Comparison of Different Enzymes for Resolution

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Candida lipolytica esterase | Racemic ethyl ester | (S)-acid | 96.7% | ~50% | [2] |

| Klebsiella oxytoca amidase | Racemic amide | (R)-acid | >99% | ~50% | [1] |

| Burkholderia phytofirmans amidase | Racemic amide | (R)-acid | 95% | 44% | [1] |

Analytical Characterization

Accurate determination of the enantiomeric purity of the resolved products is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for this purpose.

Chiral HPLC Method Development

Developing a robust chiral HPLC method involves screening different chiral stationary phases (CSPs) and mobile phases to achieve optimal separation of the enantiomers.

General Guidelines for Method Development: [4][5][6][7]

-

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic V) are often effective for resolving a wide range of chiral compounds, including carboxylic acids.[4][7]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol) is typically used in normal-phase chromatography. For acidic compounds like TFHMPA, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.[5]

-

Detection: UV detection at a wavelength where the compound exhibits sufficient absorbance is commonly used.

-

Flow Rate and Temperature: Lower flow rates and controlled temperatures can often enhance chiral selectivity.[5]

Example Chiral HPLC Method

The following is a hypothetical but representative chiral HPLC method for the analysis of the enantiomers of this compound.

Table 2: Example Chiral HPLC Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (or equivalent polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Applications in Drug Development and Beyond

The enantiomerically pure forms of this compound are valuable intermediates in the synthesis of various therapeutic agents and other high-value chemicals.

Pharmaceutical Applications

The incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of a drug molecule.[1] (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a key intermediate in the synthesis of certain therapeutic amides.[3]

A notable example of the application of a derivative of this compound is in the development of novel agents to combat multidrug resistance (MDR) in cancer. A study has shown that 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzamide, a derivative of 2-trifluoromethyl-2-hydroxypropionamide, can effectively reverse ABCG2 (BCRP)-mediated multidrug resistance in cancer cells.[8] This compound sensitizes ABCG2-overexpressing cells to chemotherapeutic drugs like mitoxantrone and SN-38 by inhibiting the function of the ABCG2 transporter.[8]

Agrochemicals and Materials Science

Beyond pharmaceuticals, this fluorinated building block also finds applications in the agrochemical industry for the synthesis of more effective and stable pesticides and herbicides.[1] Its unique properties also make it a candidate for incorporation into advanced materials.

Conclusion